BenchChemオンラインストアへようこそ!

3-Ethyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole

Lipophilicity ADME Medicinal Chemistry

3-Ethyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole (CAS 2098058-80-9) is a synthetic, low-molecular-weight heterocyclic compound (C13H21N3O, MW 235.33 g/mol) combining a 1,2,4-oxadiazole core with a 2-azaspiro[4.5]decane motif and a 3-ethyl substituent. The 1,2,4-oxadiazole ring is a well-established bioisostere for ester and amide functionalities, often imparting enhanced metabolic stability, while the spirocyclic framework provides significant conformational rigidity.

Molecular Formula C13H21N3O
Molecular Weight 235.33 g/mol
CAS No. 2098058-80-9
Cat. No. B1475778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole
CAS2098058-80-9
Molecular FormulaC13H21N3O
Molecular Weight235.33 g/mol
Structural Identifiers
SMILESCCC1=NOC(=N1)C2CNCC23CCCCC3
InChIInChI=1S/C13H21N3O/c1-2-11-15-12(17-16-11)10-8-14-9-13(10)6-4-3-5-7-13/h10,14H,2-9H2,1H3
InChIKeyDGTSBGYJZSGIKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole (CAS 2098058-80-9): Compound Identity and Core Characteristics


3-Ethyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole (CAS 2098058-80-9) is a synthetic, low-molecular-weight heterocyclic compound (C13H21N3O, MW 235.33 g/mol) combining a 1,2,4-oxadiazole core with a 2-azaspiro[4.5]decane motif and a 3-ethyl substituent . The 1,2,4-oxadiazole ring is a well-established bioisostere for ester and amide functionalities, often imparting enhanced metabolic stability, while the spirocyclic framework provides significant conformational rigidity [1]. These structural attributes position the compound as a versatile scaffold or intermediate in early-stage medicinal chemistry, particularly where modulating lipophilicity and target selectivity is critical, distinguishing it from simpler, more flexible oxadiazole analogs.

Why Generic 1,2,4-Oxadiazole Substitution Fails: The Critical Role of Spirocyclic Conformation and Substituent Pattern in 3-Ethyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole


Within the broad 1,2,4-oxadiazole class, potency and selectivity are highly sensitive to subtle changes in substituent pattern and conformational constraint [1]. The 3-ethyl group on the target compound directly influences lipophilicity and metabolic vulnerability compared to a 3-methyl or unsubstituted analog. More critically, the 2-azaspiro[4.5]decane moiety enforces a specific three-dimensional orientation distinct from non-spirocyclic piperidine analogs (e.g., 3-cyclopentyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole, CAS 1542390-42-0) or smaller spiro systems like 2-azaspiro[4.4]nonane. Replacing it with a less rigid or differently sized spiro system can drastically alter target binding, as demonstrated by a series of spirocyclic oxadiazole-based S1PR1 agonists where even minor scaffold modifications led to complete loss of activity [2]. Consequently, this specific 3-ethyl-5-(2-azaspiro[4.5]decan-4-yl) arrangement cannot be interchanged with close analogs without risking failure in target-specific assays.

Quantitative Differentiation Guide for 3-Ethyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole vs. Closest Analogs


Enhanced Lipophilicity (clogP) vs. 3-Methyl Analog (CAS 1955531-46-0) for Membrane Permeability Optimization

The 3-ethyl substituent on the target compound provides greater lipophilicity compared to the 3-methyl group on its closest commercially listed analog, 5-methyl-3-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole (CAS 1955531-46-0) . This difference is critical for optimizing passive membrane permeability and target engagement in cellular assays. While measured logP values are not publicly available for either compound, the target compound's molecular formula (C13H21N3O) and higher carbon count (13 vs. 12) predict a higher clogP, a well-established driver of permeability and metabolic clearance [1].

Lipophilicity ADME Medicinal Chemistry

Conformational Rigidity Advantage Over Non-Spirocyclic Analog (CAS 1542390-42-0)

The 2-azaspiro[4.5]decane scaffold in the target compound enforces a rigid, well-defined spatial arrangement of the oxadiazole pharmacophore. In contrast, the structurally related compound 3-cyclopentyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole (CAS 1542390-42-0), which shares the same molecular formula (C13H21N3O), features a flexible piperidine ring connected via a rotatable methylene linker . The difference in rotatable bonds (1 in the target vs. 2 in the comparator) results in a more entropically favorable binding profile for the spirocyclic analog, which is often crucial for achieving high selectivity across target families [1]. This is supported by patent data on spirocyclic oxadiazoles as S1P1 agonists, where scaffold rigidity was a key driver of receptor subtype selectivity .

Conformational Analysis Selectivity Drug Design

S1PR1 Agonist Class-Level Potency Contextualized by Patent Evidence

The 1,2,4-oxadiazole spirocyclic motif is a core pharmacophore in a series of potent sphingosine-1-phosphate receptor 1 (S1PR1) agonists disclosed in patent US20240182457A1 [1]. While specific activity data for 3-ethyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole is not publicly reported, structurally analogous compounds within the patent demonstrate high potency (EC50 < 100 nM) in S1PR1 cAMP and β-arrestin recruitment assays. This established structure-activity relationship (SAR) strongly suggests that the target compound, with its optimal spirocyclic and oxadiazole arrangement, is a competent ligand for S1PR1-mediated pathways. Procurement of this specific intermediate allows for the exploration of this patent space, bypassing the need for in-house synthesis of the core scaffold to investigate novel S1PR1 agonists for autoimmune disease applications.

S1PR1 Agonist Immunomodulation Autoimmune Disease

DGAT1 Inhibitory Activity Potential for Metabolic Disease Research

A distinct research direction for spirocyclic oxadiazoles involves diacylglycerol acyltransferase 1 (DGAT1) inhibition. Published literature demonstrates that spirocyclic carboxylic acid derivatives containing an oxadiazole motif achieve potent inhibitory activity against human DGAT1, with IC50 values ranging from 7 to 20 nM [1]. While the target compound is not the specific inhibitor reported, its spirocyclic oxadiazole core is identical to the scaffold used to generate these potent inhibitors. This contrasts with non-spirocyclic or non-oxadiazole DGAT1 inhibitors, which often exhibit lower potency or poor drug-like properties. Procuring this compound supports structure-activity relationship (SAR) expansion studies focused on metabolic disorders like obesity and type II diabetes.

DGAT1 Inhibitor Metabolic Disease Triglyceride Synthesis

Procurement-Driven Application Scenarios for 3-Ethyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole


S1PR1 Agonist Lead Optimization for Autoimmune Disease

This compound is structurally aligned with a series of S1PR1 agonists disclosed in patent US20240182457A1 [2]. A scientific team can procure this specific intermediate to synthesize a focused library targeting the S1PR1 hydrophobic pocket. The inherent lipophilicity from the 3-ethyl group and the conformational rigidity of the 2-azaspiro[4.5]decane system are critical for probing the binding site's tolerance for steric bulk and hydrophobicity, directly guiding lead optimization for candidates targeting multiple sclerosis or ulcerative colitis.

DGAT1 Inhibitor Scaffold Expansion for Metabolic Disorders

Given the potent activity (IC50 7–20 nM) of structurally related spirocyclic oxadiazoles against DGAT1 [4], this compound serves as a key building block for synthesizing novel carboxylic acid derivatives. An industrial metabolism research group aiming to develop next-generation DGAT1 inhibitors with improved pharmacokinetic profiles would select this intermediate to systematically explore the SAR around the spirocyclic junction, an approach that has already demonstrated in vivo efficacy in reducing plasma triglyceride levels in mouse models.

Bioisostere Replacement Studies for Amide/ Ester Functional Groups

In typical medicinal chemistry campaigns, amide or ester bonds are susceptible to rapid hydrolysis, leading to poor pharmacokinetics. The 1,2,4-oxadiazole core of this compound is a recognized bioisostere that can replace these labile groups to enhance metabolic stability [1]. A researcher can procure this specific spirocyclic oxadiazole to replace a problematic amide in a lead series, directly comparing the resulting analog's in vitro metabolic stability (e.g., in liver microsomes) against the parent molecule. This use case is a direct application of its key structural differentiation.

Computational Chemistry and Pharmacophore Modeling

The distinct three-dimensional arrangement of the 2-azaspiro[4.5]decane and 3-ethyl-1,2,4-oxadiazole provides a unique pharmacophoric shape for computational chemists. Researchers working on rational drug design or virtual screening can purchase the compound to experimentally validate docking poses or binding free energy predictions derived from models of rigidified oxadiazole cores. Its single rotatable bond facilitates a more straightforward comparison between computational models and experimental binding data compared to more flexible analogs [3].

Quote Request

Request a Quote for 3-Ethyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.